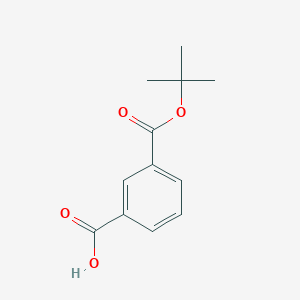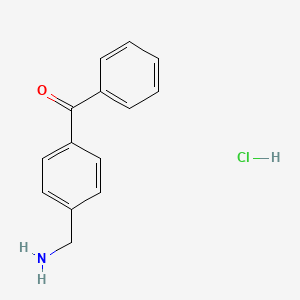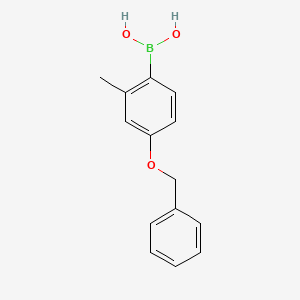
4-Benzyloxy-2-methylphenylboronic acid
Übersicht
Beschreibung
4-Benzyloxy-2-methylphenylboronic acid is a compound that is related to various boronic acids and derivatives which are frequently used in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the general class of phenylboronic acids and their derivatives are well-studied for their utility in various chemical reactions, including the formation of liquid crystals, self-assembling monolayers, and catalysis in organic synthesis .
Synthesis Analysis
The synthesis of related boronic acid derivatives often involves multiple steps, including methylation, acylation, and reduction processes. For instance, the synthesis of liquid crystal intermediates from 4-phenylphenol involves a series of reactions such as methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction . Similarly, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 4-benzyloxy-2-methylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized using spectroscopic techniques such as IR, NMR, and MS . X-ray diffraction is also a common method to determine the crystal structure and confirm the geometry of the molecules . The dihedral angles between aromatic rings and the presence of functional groups such as carbonyl can influence the properties and reactivity of these compounds .
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions. For example, they can catalyze dehydrative condensation between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid can play a crucial role in the reaction mechanism by preventing the coordination of amines to the boron atom, thus accelerating the reaction . Additionally, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which is influenced by solvent composition and pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be studied through various analytical techniques. The stability of these compounds can be assessed using thermal analysis, as demonstrated by the TG/DTG analysis of a thiophene-containing benzoic acid derivative . Quantum chemical calculations, such as DFT, can provide insights into the electronic properties, such as HOMO and LUMO energies, and predict the chemical reactivity of the molecules . The antioxidant properties of these compounds can also be evaluated using assays like the DPPH free radical scavenging test .
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Coupling Reactions
- Stable Boron-Nitrogen Heterocycle Formation : Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution forms a stable product useful for protein conjugation, demonstrating orthogonality to protein functional groups. This process is beneficial for couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).
Synthesis of Optically Active Compounds
- Synthesis of 4-Benzyloxy- and 4-Alkyloxycarbonyl-2-Oxetanones : These compounds are synthesized from optically active benzyl, methyl, methyl-2-butyl malates, demonstrating high enantiomeric excesses and potential as monomers in the preparation of poly (β-malic acid) derivatives (S. Cammas et al., 1993).
Liquid Crystalline Phases
- Novel Amphiphilic Mesogens : 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls with lateral methyl substituents form thermotropic and lyotropic smectic and columnar mesophases. This is attributed to microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain (M. Kölbel et al., 1998).
Pharmaceutical Intermediates
- Synthesis of 4-Benzyloxy Propiophenone : This molecule is synthesized for use in pharmaceuticals such as Ifenprodil and Buphenine, using liquid–liquid–liquid phase-transfer catalysis for a more environmentally friendly and efficient process (G. Yadav et al., 2012).
Luminescent Properties
- Influence of Electron-Withdrawing and Donating Groups : Studying the photophysical properties of lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives reveals how electron-releasing or withdrawing substituents affect luminescence efficiency (S. Sivakumar et al., 2010).
Polyphenol Synthesis
- Catalyzed Polymerization of Phenols : The horseradish peroxidase-catalyzed polymerization of phenols leads to polyphenols with pendant oligo-p-phenylene, demonstrating potential for creating materials with specific optical, electrochemical, and thermal properties (I. Yamaguchi et al., 2009).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
While specific future directions for 4-Benzyloxy-2-methylphenylboronic acid are not mentioned in the sources, the compound’s use in Suzuki–Miyaura coupling reactions suggests potential applications in the synthesis of various organic compounds . Its role in the development of Phenyl-oxazoles also indicates possible uses in pharmaceutical research .
Eigenschaften
IUPAC Name |
(2-methyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFDGOVNBMYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378304 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-methylphenylboronic acid | |
CAS RN |
847560-49-0 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
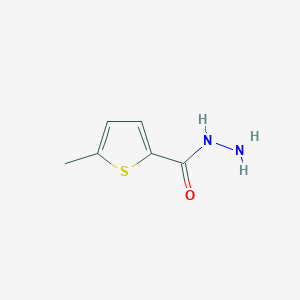
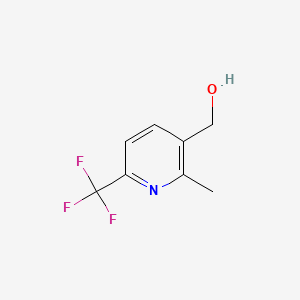
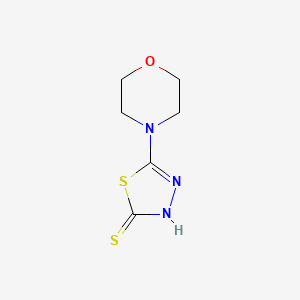
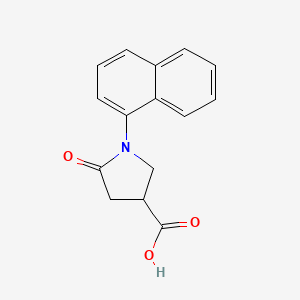
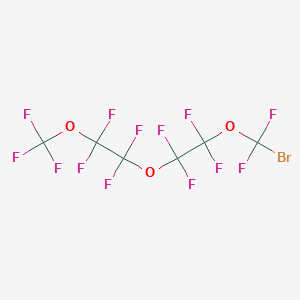
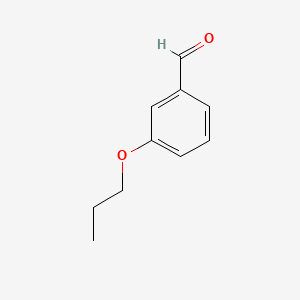
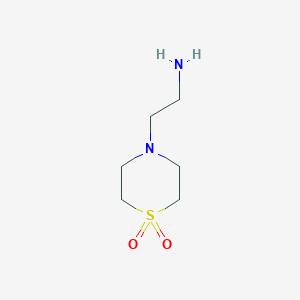
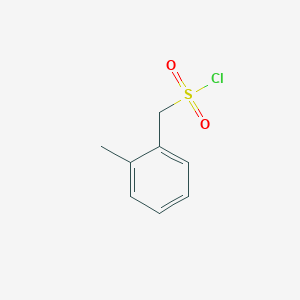
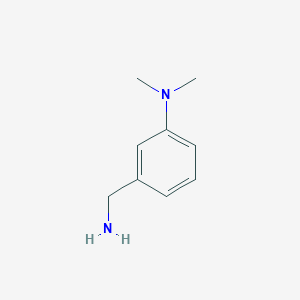

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
